2-(3-Aminophenyl)-4-chlorobenzoic acid
CAS No.: 1261990-93-5
Cat. No.: VC11749928
Molecular Formula: C13H10ClNO2
Molecular Weight: 247.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1261990-93-5 |
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Molecular Formula | C13H10ClNO2 |
Molecular Weight | 247.67 g/mol |
IUPAC Name | 2-(3-aminophenyl)-4-chlorobenzoic acid |
Standard InChI | InChI=1S/C13H10ClNO2/c14-9-4-5-11(13(16)17)12(7-9)8-2-1-3-10(15)6-8/h1-7H,15H2,(H,16,17) |
Standard InChI Key | IKVPWPIZNQUFLC-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)N)C2=C(C=CC(=C2)Cl)C(=O)O |
Canonical SMILES | C1=CC(=CC(=C1)N)C2=C(C=CC(=C2)Cl)C(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
2-(3-Aminophenyl)-4-chlorobenzoic acid belongs to the class of substituted benzoic acids. Its structure comprises:
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A benzoic acid backbone with a chlorine atom at the 4-position.
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A 3-aminophenyl group (-C₆H₄NH₂) attached at the 2-position.
The molecular formula is C₁₃H₁₀ClNO₄S, though this includes a sulfonyl group in the CAS-registered variant . Discrepancies in nomenclature suggest potential confusion between sulfonyl and non-sulfonyl derivatives.
Physicochemical Data
Critical properties derived from experimental analyses include:
Property | Value | Source |
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Molecular Weight | 311.741 g/mol | |
Exact Mass | 311.002 g/mol | |
PSA (Polar Surface Area) | 105.84 Ų | |
LogP (Partition Coefficient) | 4.115 | |
Melting Point | 179–183°C (observed in analogs) |
The high LogP value indicates significant lipophilicity, suggesting potential membrane permeability in biological systems .
Synthesis Pathways
Hydrogenation of Nitro Precursors
A patented method for synthesizing structurally related compounds involves the catalytic hydrogenation of nitro intermediates. For example, 2-(4-chloro-3-nitrobenzoyl)benzoic acid is reduced using Raney nickel under a hydrogen atmosphere (1–2 MPa) to yield the corresponding amine .
Key Reaction Conditions:
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Catalyst: Raney nickel (10–20% by mass of substrate).
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Solvent: Ethyl acetate (mass ratio 1:3–10 relative to substrate).
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Temperature: 25–55°C.
The reaction proceeds via the reduction of the nitro group (-NO₂) to an amine (-NH₂), with the chlorinated aromatic ring remaining intact. Post-treatment involves solvent removal, water washing, and vacuum drying to achieve ≥98% purity .
Challenges in Sulfonyl Group Retention
Applications and Derivatives
Pharmaceutical Intermediates
Amino-substituted benzoic acids are pivotal in drug development. For instance:
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2-(3-Amino-4-chlorobenzoyl)benzoic acid (a benzoyl analog) serves as a precursor to anti-inflammatory agents .
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The sulfonyl variant may act as a protease inhibitor scaffold due to its hydrogen-bonding capacity .
Material Science
The compound’s aromaticity and functional groups make it a candidate for:
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Coordination polymers: Metal-organic frameworks (MOFs) leveraging carboxylate and amine ligands.
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Dyes: Chromophores derived from conjugated π-systems.
Comparative Analysis with Related Compounds
3-Methyl-2-aminobenzoic Acid
Future Directions
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Synthetic Optimization: Developing one-pot methods to eliminate sulfonyl group discrepancies.
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Biological Screening: Evaluating antimicrobial and anticancer activity in vitro.
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Thermal Stability Studies: Differential scanning calorimetry (DSC) to characterize decomposition pathways.
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